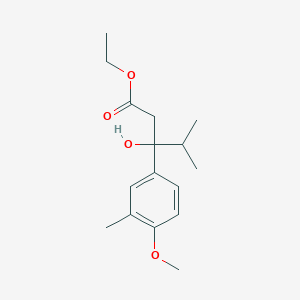

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

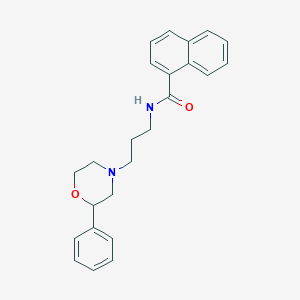

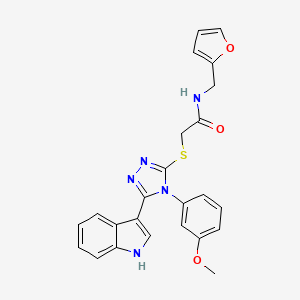

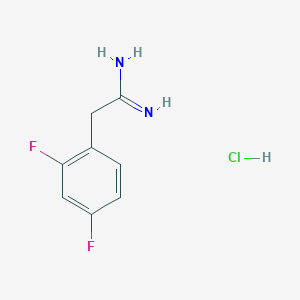

The compound “Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate” is likely an organic compound that contains a carboxylic ester functional group, a phenyl ring, and a methoxy group. The presence of these functional groups suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic ester functional group attached to a carbon chain. This chain would also have a phenyl ring substituted with a methoxy group and a methyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The phenyl ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the ester group could potentially make it polar, and it might have a relatively high boiling point due to potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Analysis

N⋯π and O⋯π Interactions

Research by Zhang et al. (2011) discusses the crystal packing of ethyl compounds, highlighting the significance of N⋯π and O⋯π interactions over "directed" hydrogen bonding. These interactions contribute to understanding molecular assemblies and designing new materials (Zhang, Wu, & Zhang, 2011).

Biocatalysis and Synthetic Applications

Enantioselective Reduction

A study by Żądło et al. (2016) on the enantioselective reduction of a related compound, ethyl 3-oxo-5-phenylpentanoate, using whole-cell biocatalysts, exemplifies the potential of biocatalytic processes for synthesizing stereochemically complex sec-alcohols. This methodology showcases the utility in accessing optically active compounds, highlighting a green chemistry approach to chemical synthesis (Żądło et al., 2016).

Nonlinear Optical Properties

Theoretical Insights into NLO Activities

Kiven et al. (2023) conducted a theoretical analysis on derivatives of ethyl compounds for their nonlinear optical properties using DFT and TD-DFT methods. The study found these compounds to be promising candidates for NLO materials due to their significant hyperpolarizabilities and transparency–nonlinearity trade-offs, suggesting potential applications in optical technologies (Kiven et al., 2023).

Biosynthesis of Chiral Intermediates

Biosynthesis of Optically Pure Esters

Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. The asymmetric reduction by biocatalysis offers a high level of enantioselectivity and yield, demonstrating the importance of microbial enzymes in the production of optically pure compounds (Ye, Ouyang, & Ying, 2011).

Chemical Transformations and Synthetic Methodologies

Aerobic Dimerization

Lvov et al. (2017) described a unique base-induced aerobic dimerization process for creating modifiable photochromic diarylethene precursors. This innovative chemical transformation opens up new pathways for synthesizing compounds with desired properties and functions (Lvov et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIWARNRYMABHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)

![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)